Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5, a methyl carboxylate at position 4, and a propanoyl amino linkage connected to a 3-methoxy-1,2-oxazol-5-yl moiety.
Properties
Molecular Formula |
C18H17N3O5S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H17N3O5S/c1-24-14-10-12(26-21-14)8-9-13(22)19-18-20-15(17(23)25-2)16(27-18)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,19,20,22) |
InChI Key |
YFPWQQCKXPYYQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates. These intermediates are then coupled through amide bond formation, followed by esterification to yield the final product. Common reagents used in these reactions include acyl chlorides, amines, and alcohols, under conditions such as reflux or catalytic amounts of acids or bases .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization. The scalability of the process would be a key consideration for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Thiazole vs. Triazole Derivatives: The target compound’s thiazole core distinguishes it from 1,2,4-triazole derivatives (e.g., ), which are associated with antinociceptive, anticancer, and antiviral activities .
Oxazole Substituents :
The 3-methoxy-1,2-oxazol-5-yl group in the target contrasts with oxadiazole substituents in ’s 4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine. Oxadiazoles are more electron-deficient, which may reduce metabolic stability compared to the methoxy-oxazole in the target compound .
Substituent Effects
Aryl Groups :
The 5-phenyl group in the target differs from fluorophenyl substituents in ’s isostructural compounds. Fluorine’s electronegativity enhances lipophilicity and bioavailability in fluorophenyl analogues, whereas the phenyl group in the target may prioritize aromatic stacking interactions .Carboxylate vs. Amine/Thione Groups :
The methyl carboxylate at position 4 contrasts with thione or amine groups in ’s 1,2,4-triazole-3-thiones. Carboxylates improve solubility but may reduce membrane permeability compared to thiol-containing analogues .
Crystallinity and Conformation
- Single-crystal diffraction methods (utilizing SHELX and SIR97 ) are likely employed for structural confirmation, as seen in related studies.
Data Tables
Table 1: Structural Comparison
Biological Activity
Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, an oxazole moiety, and a carboxylate group. Its molecular formula is , with a molecular weight of 417.4 g/mol. The unique structural features contribute to its biological activity by allowing interactions with various molecular targets.
Structural Formula
| Property | Details |
|---|---|
| Molecular Formula | C19H19N3O6S |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing thiazole and oxazole structures have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound has been investigated for its anticancer properties. Research indicates that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For example, compounds with a similar thiazole framework have been reported to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. In one study, derivatives showed IC50 values ranging from 0.47 to 1.4 µM against TS proteins, suggesting significant anticancer activity .
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse mechanisms of action, including enzyme inhibition and receptor modulation.
Case Studies and Research Findings
- Antimicrobial Studies : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones in disc diffusion assays .
- Anticancer Activity : In a study focused on thiazole derivatives targeting TS enzymes, researchers found that specific modifications to the thiazole structure enhanced anticancer efficacy. Compounds were tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggested strong interactions with active sites of target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
